Sodium Dibutyldithiophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

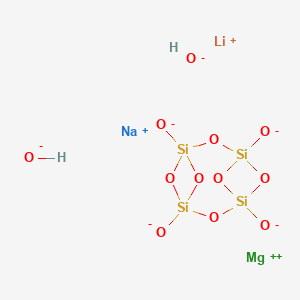

Sodium Dibutyldithiophosphate is an organophosphorus compound widely used in the mining industry as a flotation agent. It is known for its effectiveness in the flotation of sulfide ores, particularly those containing copper, lead, and zinc. This compound is also utilized in the beneficiation of precious metals such as gold and silver.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium Dibutyldithiophosphate is typically synthesized through the reaction of phosphorus pentasulfide with butanol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the required specifications for its application in flotation processes.

Análisis De Reacciones Químicas

Types of Reactions: Sodium Dibutyldithiophosphate primarily undergoes substitution reactions where it interacts with metal ions to form metal-dithiophosphate complexes. These reactions are crucial in the flotation process as they enhance the hydrophobicity of the mineral particles, facilitating their separation from the ore.

Common Reagents and Conditions: The common reagents used in these reactions include metal salts such as copper sulfate, lead nitrate, and zinc sulfate. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of the desired complexes.

Major Products Formed: The major products formed from these reactions are metal-dithiophosphate complexes, which are essential for the effective flotation of sulfide minerals.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Sodium Dibutyldithiophosphate is studied for its coordination chemistry and its ability to form stable complexes with various metal ions. This property is leveraged in the development of new flotation reagents and in the study of metal-ligand interactions.

Biology and Medicine: While its primary application is in the mining industry, research is also being conducted to explore the potential biological activities of this compound. Studies are investigating its interactions with biological molecules and its potential use in medical diagnostics.

Industry: In the industrial sector, this compound is extensively used in the flotation of sulfide ores. Its effectiveness in improving the recovery rates of valuable metals makes it a critical reagent in the mining industry.

Mecanismo De Acción

The mechanism of action of Sodium Dibutyldithiophosphate involves its interaction with metal ions to form metal-dithiophosphate complexes. These complexes increase the hydrophobicity of the mineral particles, allowing them to attach to air bubbles and be separated from the ore in the flotation process. The molecular targets include the metal ions present in the ore, and the pathways involved are the formation and stabilization of the metal-dithiophosphate complexes.

Comparación Con Compuestos Similares

- Sodium Diisobutyldithiophosphate

- Sodium Diethyl Dithiophosphate

- Potassium Amyl Xanthate

Comparison: Sodium Dibutyldithiophosphate is unique in its ability to form stable complexes with a wide range of metal ions, making it highly effective in the flotation of various sulfide ores. Compared to Sodium Diisobutyldithiophosphate, it offers better selectivity and flotation rates for certain metals. Sodium Diethyl Dithiophosphate and Potassium Amyl Xanthate are also used as flotation agents, but they differ in their chemical structures and the specific ores they are most effective with.

Propiedades

InChI |

InChI=1S/C8H18OPS2.Na/c1-3-5-7-9-10(11)12-8-6-4-2;/h3-8H2,1-2H3;/q+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRYWGWRGZRADS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[P+](=S)SCCCC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NaOPS2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721177 |

Source

|

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-41-2 |

Source

|

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)

![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)